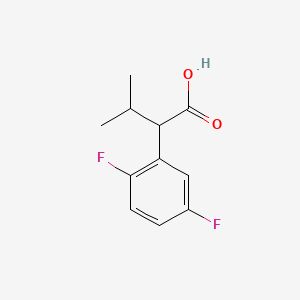

2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid

Overview

Description

2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid, also known as 2,5-Difluoro-α-Methylbenzeneacetic Acid (DFMA), is a synthetic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 218.18 g/mol and a melting point of 115–118 °C. DFMA is a versatile compound that has a wide range of applications in biological, chemical, and physical sciences.

Scientific Research Applications

DNA Colony Formation

The reagent benzene-1,3,5-triacetic acid (BTA) is utilized for attaching DNA primers and templates on glass surfaces, facilitating DNA colony formation through solid-phase amplification. This process is significant for genomic studies, allowing for the creation of highly dense DNA arrays which can be used for sequence analysis in a parallel fashion, offering a low-cost solution for genomic research (Fedurco et al., 2006).

Calcium Ion Sensing

A novel family of optical indicators for Ca2+ based on the compound 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) has been developed. These compounds exhibit high selectivity for Ca2+ over Mg2+ and are less affected by pH changes, making them suitable for biological applications where precise calcium ion sensing is required (Tsien, 1980).

Anti-inflammatory Activity

2-Aryl-5-benzoxazolealkanoic acid derivatives have been synthesized and shown to possess notable anti-inflammatory activity, particularly when substituted with halogen groups in the aryl ring. These compounds offer potential therapeutic applications in the treatment of inflammation (Dunwell et al., 1975).

Synthesis of Tetraaza[3.3.3.3]meta- and Paracyclopanes

A practical synthesis method for Tetraaza[3.3.3.3]meta- and paracyclopanes has been developed, highlighting the versatility of N-substituted trifluoroacetamides in organic synthesis. This methodology is important for the preparation of complex organic structures used in various chemical studies (Shinmyozu et al., 1993).

Dual Sensor for Aromatic Amine and Acid Vapor

An aggregation-induced emission nanofiber has been developed as a dual sensor for detecting aromatic amine and volatile acid vapors, utilizing cyano-substituted vinylacridine derivatives. This technology is significant for environmental monitoring and safety applications, providing rapid and sensitive detection of hazardous compounds (Xue et al., 2017).

properties

IUPAC Name |

2-(2,5-difluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLGZIDSOVGCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)